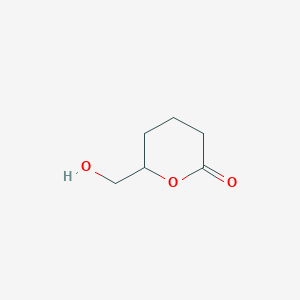
(1-benzyl-4-methylpiperidin-4-yl)methanamine
Descripción general
Descripción
(1-benzyl-4-methylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C14H22N2 and a molar mass of 218.34 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves several steps. One common method includes the reaction of 4-methylpiperidine with benzyl chloride to form 1-benzyl-4-methylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(1-benzyl-4-methylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-benzyl-4-methylpiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
(1-benzyl-4-methylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the methyl group, resulting in different chemical and biological properties.
4-Methylpiperidine: Lacks the benzyl group, leading to different reactivity and applications.
N-Benzylmethylamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
(1-benzyl-4-methylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C14H22N2/c1-14(12-15)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6H,7-12,15H2,1H3 |
Clave InChI |
YABJOWCDCJBOOW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CC2=CC=CC=C2)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8769241.png)



![(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B8769261.png)


![tert-butyl 4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8769284.png)
